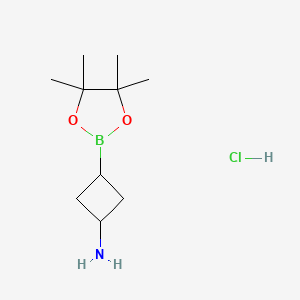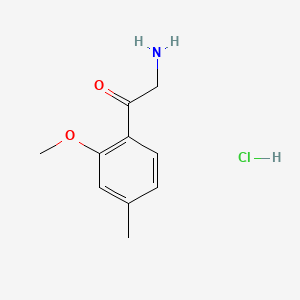
2-Hydroxy-3-(6-quinolyl)propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-3-(quinolin-6-yl)propanoic acid is an organic compound that features a quinoline ring attached to a propanoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline ring is a nitrogen-containing heterocycle, which is known for its presence in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(quinolin-6-yl)propanoic acid typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the hydroxy and propanoic acid functionalities. One common method involves the use of quinoline-6-carboxaldehyde as a starting material, which undergoes a series of reactions including hydroxylation and carboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts and specific reaction conditions to facilitate the transformation of starting materials into the final product. The exact methods can vary depending on the scale and specific requirements of the production process .
化学反应分析
Types of Reactions
2-hydroxy-3-(quinolin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-6-carboxylic acid derivatives, while reduction can produce dihydroquinoline compounds .
科学研究应用
2-hydroxy-3-(quinolin-6-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its quinoline moiety, which is known for its therapeutic properties.
作用机制
The mechanism of action of 2-hydroxy-3-(quinolin-6-yl)propanoic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes .
相似化合物的比较
Similar Compounds
2-hydroxyquinoline: Similar in structure but lacks the propanoic acid moiety.
4-hydroxyquinoline: Another quinoline derivative with different substitution patterns.
Quinoline-2-carboxylic acid: Contains a carboxylic acid group but differs in the position of the substituents.
Uniqueness
2-hydroxy-3-(quinolin-6-yl)propanoic acid is unique due to the presence of both a hydroxy group and a propanoic acid moiety on the quinoline ring. This combination of functional groups provides distinct chemical properties and potential biological activities that are not observed in other similar compounds .
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
2-hydroxy-3-quinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO3/c14-11(12(15)16)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6,11,14H,7H2,(H,15,16) |
InChI 键 |
QBPAYWPMQRINJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)CC(C(=O)O)O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


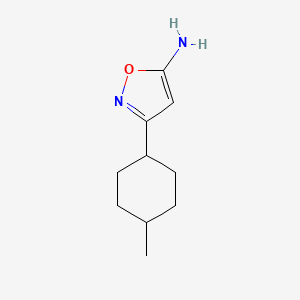



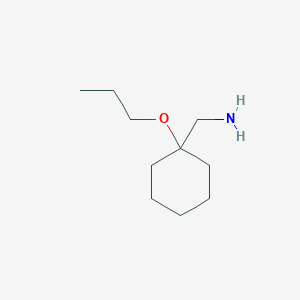
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)
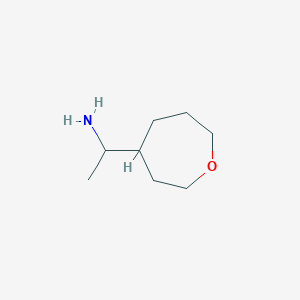
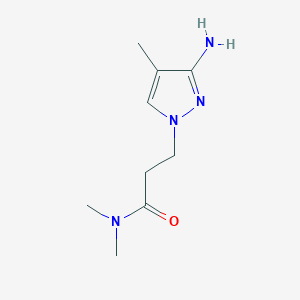
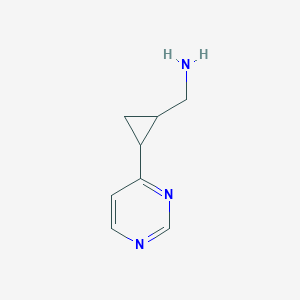
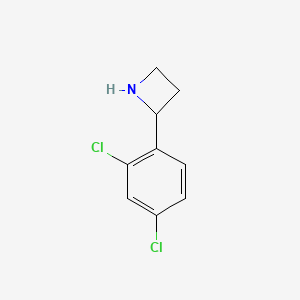
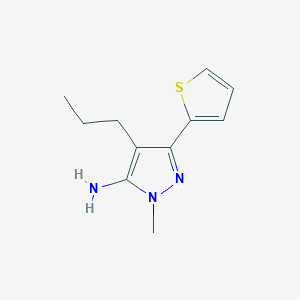
![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)
